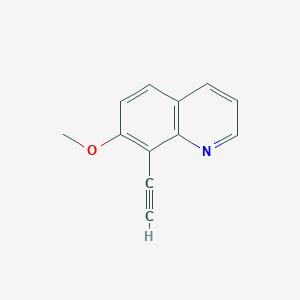

8-Ethynyl-7-methoxyquinoline

Description

8-Ethynyl-7-methoxyquinoline is a quinoline derivative featuring a methoxy group (-OCH₃) at position 7 and an ethynyl group (-C≡CH) at position 8. Quinoline derivatives are renowned for their structural versatility and applications in medicinal chemistry, materials science, and coordination chemistry.

Molecular Formula: C₁₂H₁₁NO (estimated based on quinoline backbone with substituents). Molecular Weight: ~185.22 g/mol (calculated). Key Features:

- Ethynyl Group: A strong electron-withdrawing substituent that may enhance reactivity in cross-coupling reactions (e.g., Sonogashira coupling) compared to halogens or alkyl groups.

- Methoxy Group: Enhances solubility and influences electronic properties via resonance effects.

Properties

Molecular Formula |

C12H9NO |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

8-ethynyl-7-methoxyquinoline |

InChI |

InChI=1S/C12H9NO/c1-3-10-11(14-2)7-6-9-5-4-8-13-12(9)10/h1,4-8H,2H3 |

InChI Key |

CIHULXDLVAYRMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynyl-7-methoxyquinoline typically involves the introduction of ethynyl and methoxy groups to the quinoline core. One common method is the transition-metal-catalyzed coupling reaction. For instance, the Sonogashira coupling reaction can be employed to introduce the ethynyl group. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale batch or continuous flow processes. These methods utilize similar catalytic systems but are optimized for higher yields and efficiency. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Ethynyl-7-methoxyquinoline can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various hydrogenated quinoline derivatives .

Scientific Research Applications

8-Ethynyl-7-methoxyquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and antiviral agents.

Industry: It is used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Ethynyl-7-methoxyquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, inhibiting the replication of cancer cells. It can also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair. The ethynyl group enhances its ability to form covalent bonds with target proteins, increasing its potency .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares structural features, molecular weights, and substituent effects of 8-Ethynyl-7-methoxyquinoline with similar compounds:

Key Observations :

- Planarity: Compounds like 4-Chloro-6,7-dimethoxyquinoline exhibit near-planar quinoline rings, which may enhance π-π stacking interactions in crystal structures .

Crystallographic and Physical Properties

- 4-Chloro-6,7-dimethoxyquinoline: Exhibits intramolecular C–H⋯Cl interactions and near-planar geometry, stabilizing its crystal lattice .

- 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride: Forms extended hydrogen-bonding networks involving water molecules and chloride ions .

Predicted Properties for this compound:

- Potential for π-π stacking due to aromatic quinoline core.

- Ethynyl group may introduce steric constraints in crystal packing.

Biological Activity

8-Ethynyl-7-methoxyquinoline (8E7MQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease. This article will explore the synthesis, biological properties, and potential therapeutic applications of 8E7MQ, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of 8E7MQ typically involves the modification of 8-hydroxyquinoline derivatives. A common method includes the introduction of an ethynyl group at the 8-position and a methoxy group at the 7-position through various chemical reactions, including halogenation and nucleophilic substitution. The synthesis pathways can vary, but recent advancements have focused on optimizing yields and purity through multi-step synthetic routes .

Anticancer Properties

8E7MQ has shown promising anticancer activity in various studies. It acts as an inhibitor of several cancer-related pathways, particularly those involving cell proliferation and apoptosis. Research indicates that compounds derived from 8-hydroxyquinoline, including 8E7MQ, exhibit significant cytotoxic effects against different cancer cell lines:

- Mechanism of Action : The compound is believed to interfere with the Nedd8-activating enzyme (NAE) pathway, which is crucial for the regulation of protein degradation involved in tumor growth .

- Case Study : In vitro studies demonstrated that 8E7MQ exhibited IC50 values in the low micromolar range against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

Antimicrobial Activity

In addition to its anticancer properties, 8E7MQ has been evaluated for its antimicrobial effects. It has demonstrated activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent:

- Antibacterial Activity : Studies have reported that derivatives of 8-hydroxyquinoline possess significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative showed an inhibition zone comparable to standard antibiotics .

- Broad-Spectrum Potential : The compound has also been investigated for its potential against antibiotic-resistant strains, highlighting its importance in addressing emerging health threats .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.